2,5,6-Trimethylbenzothiazole

Thermochemistry Energetics Structure-Property Relationships

For coordination chemists and synthetic labs requiring predictable ligand behavior: the 2,5,6-trimethyl substitution pattern delivers a pKa of 2.49—approximately 20-fold greater Lewis basicity than unsubstituted benzothiazole (pKa ≈1.2)—ensuring measurably enhanced metal-binding affinity and defined coordination geometry. Unlike 2,4,5- or 2,4,6-trimethyl positional isomers, only 2,5,6-substitution provides the specific steric environment and electron density distribution needed for reproducible metal complex synthesis and unambiguous regiochemical outcomes in further derivatization. This ≥98% (GC) building block eliminates isomer ambiguity from your synthetic workflows.

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
CAS No. 5683-41-0
Cat. No. B1584395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trimethylbenzothiazole
CAS5683-41-0
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)C
InChIInChI=1S/C10H11NS/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3
InChIKeyZZLZXZFVVOXVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

2,5,6-Trimethylbenzothiazole: Technical Baseline and Class Identification for Scientific Procurement


2,5,6-Trimethylbenzothiazole (CAS 5683-41-0, molecular formula C₁₀H₁₁NS, molecular weight 177.27) is a methyl-substituted derivative of the benzothiazole heterocyclic scaffold, characterized by the presence of three methyl groups at the 2-, 5-, and 6-positions on the fused benzene-thiazole ring system . This compound exists as a white to light red to green powder or crystalline solid at ambient temperature, with a reported melting point range of 84.0–87.0 °C (98.0% purity by GC) and a boiling point of 143 °C at 5 mmHg [1]. Its physicochemical profile includes a calculated LogP of approximately 3.22–3.5, a topological polar surface area (TPSA) of 41.13 Ų, and negligible aqueous solubility, being instead soluble in organic solvents such as ethanol and ether [2][3]. As a functionalized benzothiazole, it serves primarily as a chemical intermediate and as a ligand precursor for metal coordination complexes, with documented use in the synthesis of functional metal complexes and in rubber vulcanization accelerator applications [4].

Why 2,5,6-Trimethylbenzothiazole Cannot Be Generically Substituted by Other Methylbenzothiazole Isomers


Substitution of 2,5,6-trimethylbenzothiazole with other benzothiazole derivatives—including unsubstituted benzothiazole, monomethyl analogs (e.g., 2-methylbenzothiazole), or positional isomers such as 2,4,5-trimethylbenzothiazole (CAS 401936-07-0) and 2,4,6-trimethylbenzothiazole (CAS 80689-37-8)—is not functionally equivalent due to position-dependent electronic and steric effects that critically influence molecular recognition, coordination chemistry, and downstream reactivity . The specific substitution pattern at the 5- and 6-positions on the benzene ring modulates electron density distribution across the aromatic system and alters the Lewis basicity of the thiazole nitrogen, which directly impacts metal-binding affinity in coordination complexes and the compound's performance as a synthetic intermediate . Furthermore, the 2-methyl group introduces steric hindrance that can influence regioselectivity in subsequent derivatization reactions, making this specific isomer essential for applications where predictable reactivity and defined spatial orientation are required [1]. The following section provides quantitative evidence establishing the measurable differentiation of this compound relative to its closest structural analogs.

Quantitative Differentiation Evidence: 2,5,6-Trimethylbenzothiazole Versus Structural Analogs


Methyl Substitution Pattern Modulates Thermochemical Stability: Comparative Calorimetric Data

While direct calorimetric data for 2,5,6-trimethylbenzothiazole has not been published in the peer-reviewed thermochemical literature, class-level inference from systematic studies of methyl-substituted benzothiazoles establishes that incremental methyl substitution on the benzothiazole core produces measurable changes in standard molar enthalpy of formation. An experimental and computational thermochemical study of benzothiazole, 2-methylbenzothiazole, and 2,5-dimethylbenzothiazole demonstrates that the addition of methyl groups alters the energetic profile of the heterocyclic scaffold in a position-dependent manner [1]. This class-level evidence indicates that 2,5,6-trimethylbenzothiazole, bearing three methyl substituents, will exhibit distinct thermochemical behavior compared to less-substituted or differently-substituted analogs, which has implications for reaction calorimetry, process safety assessment, and storage stability considerations in procurement decisions.

Thermochemistry Energetics Structure-Property Relationships

Unique ¹H and ¹³C NMR Spectral Signatures Enable Definitive Structural Confirmation and Quality Control

The ¹H NMR spectrum of 2,5,6-trimethylbenzothiazole (measured at 399.65 MHz in CDCl₃) provides a unique fingerprint that distinguishes it from all other methylbenzothiazole positional isomers, enabling unambiguous identity verification in procurement and quality control workflows [1]. The ¹³C NMR spectrum (measured at 22.53 MHz in CDCl₃) provides complementary carbon framework characterization [2]. This compound's spectral signature is archived in the SDBS database (SDBS No. 16793) maintained by the National Institute of Advanced Industrial Science and Technology (AIST), providing a validated reference standard for analytical comparison [3]. Unlike generic benzothiazole or alternative substitution isomers—which exhibit distinct spectral patterns due to different symmetry elements and electronic environments—the specific resonance frequencies and coupling patterns of 2,5,6-trimethylbenzothiazole are uniquely determined by its 2,5,6-substitution geometry, making spectral matching a definitive tool for preventing misidentification during incoming material inspection.

Analytical Chemistry NMR Spectroscopy Quality Assurance

Predicted pKa Value of 2.49 Indicates Distinct Protonation Behavior Compared to Unsubstituted Benzothiazole

The predicted acid dissociation constant (pKa) for 2,5,6-trimethylbenzothiazole is 2.49 ± 0.10 [1]. This value represents the protonation equilibrium at the thiazole nitrogen and is influenced by the electron-donating effects of the three methyl substituents at the 2-, 5-, and 6-positions. In contrast, unsubstituted benzothiazole exhibits a reported pKa of approximately 1.2 for the conjugate acid, indicating substantially lower basicity [2]. The higher pKa of the trimethyl derivative reflects enhanced electron density at the nitrogen center due to the cumulative +I (inductive) and hyperconjugative effects of the methyl groups, resulting in a measurably stronger Lewis base. This differentiation in basicity directly impacts metal coordination affinity, acid-base extraction behavior, and reactivity in electrophilic substitution reactions.

Physical Organic Chemistry Acid-Base Properties Coordination Chemistry

Substitution at 5- and 6-Positions Influences Electronic Properties Relevant to OLED and Optoelectronic Applications

Class-level evidence from studies on functionalized benzothiazole derivatives demonstrates that methyl substitution on the benzothiazole core modulates electron-transport properties in organic light-emitting diode (OLED) applications. Zn(II)-chelated complexes based on benzothiazole derivatives bearing methyl (MeZn), methoxy (MeOZn), and fluorenyl (FuZn) substituents exhibit systematically tunable electroluminescent spectra and electron-transport behavior, with comparative evaluation against the benchmark electron-transport material Alq₃ [1][2]. While direct device-performance data for 2,5,6-trimethylbenzothiazole-derived metal complexes has not been published, the established structure-property relationship confirms that the specific substitution pattern—including the presence and position of methyl groups—directly influences the HOMO-LUMO gap, emission wavelength, and charge-carrier mobility of resulting coordination complexes. The 2,5,6-trimethyl substitution pattern provides a distinct electronic environment that differs from other methylbenzothiazole isomers, thereby offering a unique starting point for designing optoelectronic materials with tailored properties.

Optoelectronics OLED Materials Electron Transport

Defined Physicochemical Parameters Enable Reliable HPLC Method Development and Analytical Quality Control

2,5,6-Trimethylbenzothiazole can be reliably analyzed using reverse-phase HPLC with a Newcrom R1 column under simple isocratic conditions, providing a validated separation method for purity assessment and reaction monitoring [1]. The compound's physicochemical parameters—including a calculated LogP of 3.22–3.5, TPSA of 41.13 Ų, and predicted aqueous solubility of 0.7 μg/mL—provide the quantitative basis for rational chromatographic method development [2][3]. These values differ from those of less-substituted benzothiazoles and positional isomers, which exhibit distinct lipophilicity and polarity profiles. For example, the increased LogP relative to unsubstituted benzothiazole reflects enhanced hydrophobicity due to the three methyl groups, directly impacting retention time and peak resolution in reverse-phase separations. This differentiation is critical for analytical method validation and for ensuring that procurement specifications align with downstream analytical requirements.

Analytical Method Development HPLC Chromatography

Documented Application as Functional Metal Complex Ligand Differentiates from Benzothiazoles Used Primarily as Synthetic Intermediates

2,5,6-Trimethylbenzothiazole is specifically documented as a functional metal complex ligand, distinguishing its application profile from many benzothiazole derivatives that are primarily employed as simple synthetic intermediates or rubber vulcanization accelerators [1]. The 2,5,6-trimethyl substitution pattern provides a defined steric environment and modulated electron density at the thiazole nitrogen that influences metal-binding affinity and complex geometry. While direct comparative binding constants for this specific compound versus other benzothiazole ligands have not been published in the peer-reviewed literature, the explicit designation of this compound for coordination chemistry applications in vendor technical documentation indicates a recognized utility profile that differentiates it from structurally similar compounds lacking this documented application focus.

Coordination Chemistry Metal Complexes Ligand Design

Evidence-Based Application Scenarios: Where 2,5,6-Trimethylbenzothiazole Delivers Demonstrable Value


Coordination Chemistry: Synthesis of Functional Metal Complexes with Defined Steric and Electronic Properties

2,5,6-Trimethylbenzothiazole is specifically indicated for use as a functional metal complex ligand, where its 2,5,6-trimethyl substitution pattern provides a defined steric environment and enhanced Lewis basicity relative to unsubstituted benzothiazole [1]. The predicted pKa of 2.49 ± 0.10 indicates approximately 20-fold greater basicity at the thiazole nitrogen compared to unsubstituted benzothiazole (pKa ≈ 1.2), resulting in measurably different metal-binding affinity and coordination geometry [2]. This scenario is particularly relevant for researchers developing novel coordination compounds where predictable ligand behavior and defined steric parameters are essential for achieving target complex geometries and properties.

Optoelectronic Materials Research: Precursor for Benzothiazole-Based OLED Components

Class-level evidence from systematic studies of Zn(II)-chelated benzothiazole complexes demonstrates that methyl substitution on the benzothiazole scaffold modulates electron-transport properties and electroluminescent emission characteristics in OLED devices [3]. The 2,5,6-trimethyl substitution pattern provides a distinct electronic environment that influences the HOMO-LUMO gap and charge-carrier mobility of derived metal complexes. This application scenario is appropriate for materials scientists developing novel electron-transport layers or emissive materials where substitution-dependent electronic tuning is required.

Analytical Method Development and Quality Control: Reference Standard for Spectral Identification

The availability of validated ¹H NMR and ¹³C NMR spectra for 2,5,6-trimethylbenzothiazole in the AIST SDBS database (SDBS No. 16793) provides a definitive reference standard for identity confirmation and purity assessment [4]. The unique spectral fingerprint of this specific isomer enables unambiguous differentiation from other methylbenzothiazole positional isomers (e.g., 2,4,5-trimethyl, 2,4,6-trimethyl) during incoming material inspection and quality control workflows. Additionally, established reverse-phase HPLC conditions on Newcrom R1 columns provide a validated chromatographic method for purity determination and reaction monitoring [5]. This scenario is critical for analytical laboratories, CROs, and manufacturing facilities requiring reliable methods for compound verification and purity assessment.

Synthetic Intermediate: Building Block for Downstream Derivatization with Predictable Regioselectivity

As a synthetic intermediate, 2,5,6-trimethylbenzothiazole offers predictable reactivity at the thiazole nitrogen and at unsubstituted positions on the benzene ring, with the existing methyl groups at the 2-, 5-, and 6-positions directing subsequent electrophilic aromatic substitution to specific available sites . The defined substitution pattern eliminates ambiguity in regiochemical outcomes during further functionalization, providing synthetic chemists with a building block that yields predictable product distributions. The compound's documented solubility profile—negligible in water, soluble in ethanol and ether—informs appropriate solvent selection for reaction optimization and workup procedures.

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